molecular formula C21H17FN6O2 B2376508 3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921578-04-3

3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2376508
CAS No.: 921578-04-3
M. Wt: 404.405
InChI Key: MFZLFRKLPINQLU-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a chemical compound with the molecular formula C21H17FN6O2 and a molecular weight of 404.405. It is a derivative of the thienotriazolodiazepine class, which is known for its sedative and anxiolytic effects .

Scientific Research Applications

Anticonvulsant Activity

A series of (fluorobenzyl)triazolo[4,5-c]pyridines were synthesized and tested for activity against maximal electroshock-induced seizures in rodents. These compounds, including ones closely related to the specified chemical, have shown promising profiles suggesting potential usefulness in treating seizure disorders (Kelley et al., 1995). Similar studies have synthesized analogues with isosteric replacements, investigating their anticonvulsant activities, further emphasizing the research interest in such compounds for neurological applications (Kelley et al., 1995).

Antagonist Activity for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were designed to improve water solubility and evaluated as adenosine receptor antagonists and monoamine oxidase inhibitors. This research identifies compounds with potential for treating neurodegenerative diseases, highlighting the relevance of purine derivatives in developing multi-target drugs (Brunschweiger et al., 2014).

Antidepressant and Anxiolytic Potential

Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic effects. This research provides insights into the development of new treatments for mood disorders, demonstrating the broad therapeutic potential of purine analogues (Zagórska et al., 2016).

Antimicrobial Activities

Synthesis of new 1,2,4-triazole derivatives has been explored for antimicrobial activities. This includes studies on compounds with structural similarities to the specified chemical, showing good or moderate activities against various microorganisms, suggesting potential applications in addressing antibiotic resistance (Bektaş et al., 2007).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

The synthesis of triazino and triazolo[4,3-e]purine derivatives has been investigated for their potential anticancer, anti-HIV-1, and antimicrobial activities. This research highlights the multifaceted applications of purine analogues in developing treatments for various diseases, including cancer and HIV (Ashour et al., 2012).

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, mechanism of action, and potential applications. Given its structural similarity to known bioactive compounds, it may have potential as a lead compound in drug discovery .

Properties

IUPAC Name

8-(4-fluorophenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2/c1-12-5-3-4-6-14(12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)13-7-9-15(22)10-8-13/h3-10H,11H2,1-2H3,(H,23,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZLFRKLPINQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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